N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide is a heterocyclic compound that belongs to the benzimidazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of N-methylbenzimidazole with carbon disulfide in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide is unique due to the presence of both a thioamide group and a benzimidazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
87504-26-5 |
---|---|
Molecular Formula |
C9H9N3S2 |
Molecular Weight |
223.3 g/mol |
IUPAC Name |
N-methyl-2-sulfanylidene-3H-benzimidazole-1-carbothioamide |
InChI |
InChI=1S/C9H9N3S2/c1-10-8(13)12-7-5-3-2-4-6(7)11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14) |
InChI Key |
DGVORAIGIDADAD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N1C2=CC=CC=C2NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.